

# Technical Support Center: UBP512 Handling & Formulation Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: UBP512  
CAS No.: 1333112-78-9  
Cat. No.: B611533

[Get Quote](#)

## Product Overview & Chemical Identity

Important Disambiguation: **UBP512** (9-iodophenanthrene-3-carboxylic acid) is a selective NMDA receptor allosteric modulator.<sup>[1]</sup> It acts as a potentiator (positive allosteric modulator) at GluN1/GluN2A receptors and an inhibitor at GluN1/GluN2C/D receptors.<sup>[1]</sup>

- Note: Do not confuse with UBP302 or UBP310, which are Kainate receptor antagonists.<sup>[1]</sup>

Property	Detail
Chemical Name	9-iodophenanthrene-3-carboxylic acid
Molecular Weight	348.14 g/mol
Formula	C <sub>15</sub> H <sub>9</sub> IO <sub>2</sub>
Physical State	Off-white to yellow solid
Primary Target	NMDA Receptor (GluN2A selective PAM)

## Solubility Profile & Stock Preparation

**UBP512** is a hydrophobic aromatic carboxylic acid.[1] Its solubility is heavily dependent on pH and solvent polarity.[1]

### Solubility Data Table

Solvent	Solubility Limit	Comments
DMSO	~50–100 mM	Recommended for Stock. Stable at -20°C.
Water (Neutral)	< 0.1 mM	Practically insoluble as the free acid.[1]
Water (with Base)	~10–20 mM	Soluble if converted to sodium salt (add 1.0–1.1 eq.[1] NaOH).[1]
Ethanol	~5–10 mM	Low solubility; not recommended for high-concentration stocks.[1]

### Protocol A: Preparation of 50 mM DMSO Stock Solution

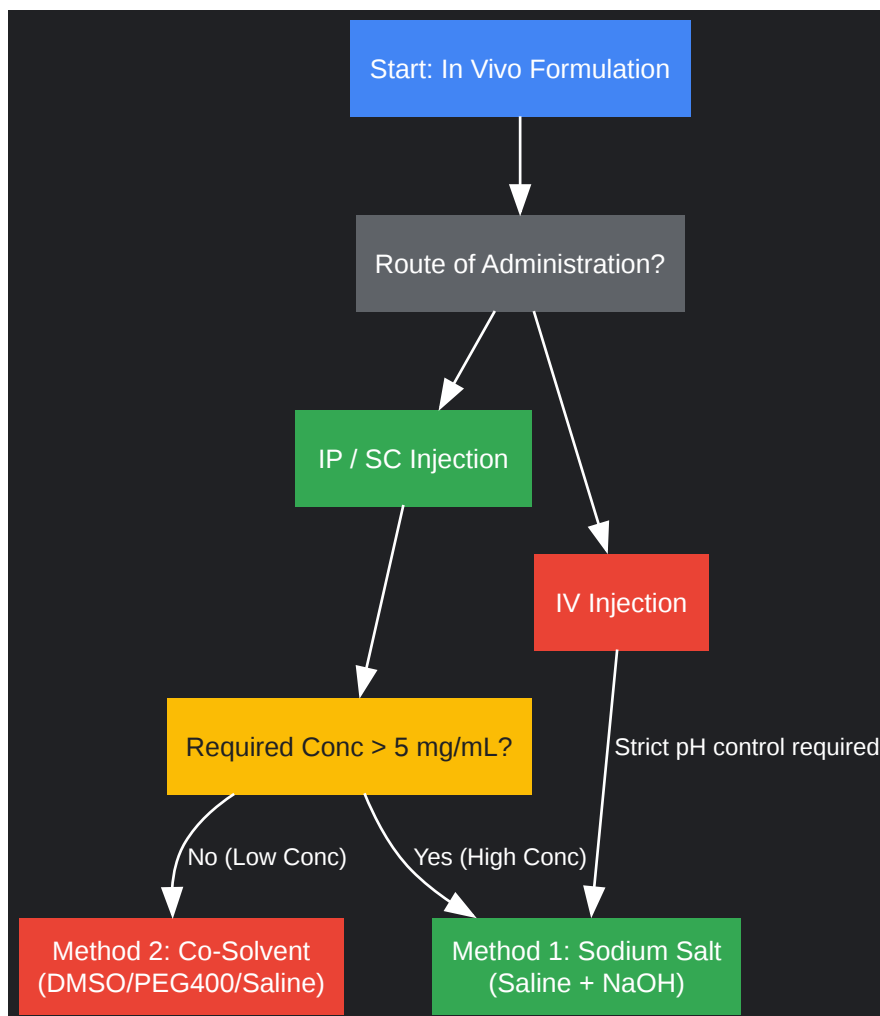
Use this method for in vitro slice recordings or cellular assays where high dilution factors (>1:1000) are possible.

- Weigh: Accurately weigh 17.4 mg of **UBP512**.
- Dissolve: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).
- Agitate: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.
- Aliquot: Dispense into light-protective amber vials (20–50 µL aliquots) to avoid freeze-thaw cycles.
- Store: Store at -20°C (stable for 6 months).

## In Vivo Vehicle Formulation

For animal studies, DMSO concentration must be minimized (<10% typically) to avoid vehicle toxicity.[1] Because **UBP512** is a carboxylic acid, pH adjustment is the critical variable for aqueous stability.[1]

### Decision Tree: Choosing Your Vehicle



[Click to download full resolution via product page](#)

Caption: Decision matrix for selecting the optimal vehicle based on administration route and required concentration.

### Protocol B: Sodium Salt Conversion (Recommended for Aqueous Injection)

This method converts the insoluble free acid into the water-soluble sodium salt in situ.<sup>[1]</sup>

- Calculate: Determine the moles of **UBP512** required.
- Base Addition: Add 1.0 to 1.1 molar equivalents of NaOH (using a 1M NaOH stock).
  - Example: To dissolve 3.48 mg (10  $\mu$ mol) **UBP512**, add 10  $\mu$ L of 1M NaOH.<sup>[1]</sup>
- Mix: Vortex until the solid is fully wetted and begins to dissolve.
- Dilute: Slowly add PBS or Saline to the final volume.
- pH Check: Verify pH is between 7.2 and 7.6. If the solution is cloudy, the pH may be too low (re-protonation causes precipitation).<sup>[1]</sup> Adjust carefully with dilute NaOH.

## Protocol C: Co-Solvent System (Alternative)

Use if pH manipulation is contraindicated.<sup>[1]</sup>

- Formulation: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.
- Step-by-Step:
  - Dissolve **UBP512** in DMSO (100% of calculated DMSO volume).<sup>[1]</sup>
  - Add PEG400 and vortex.<sup>[1]</sup>
  - Add Tween 80 and vortex.<sup>[1]</sup>
  - Slowly add warm Saline (37°C) while vortexing.

## Troubleshooting & FAQs

Q1: My **UBP512** precipitated when I added the DMSO stock to my ACSF (Artificial Cerebrospinal Fluid). Why?

Diagnosis: This is the "Crash-Out" effect.<sup>[1]</sup> **UBP512** is hydrophobic.<sup>[1]</sup> When a concentrated DMSO stock (e.g., 50 mM) hits a highly aqueous, high-salt buffer (ACSF), the local solubility drops instantly.<sup>[1]</sup> Solution:

- Serial Dilution: Do not jump from 50 mM

10 µM in one step. Dilute the stock 1:10 in pure water or PEG first, then add to ACSF.[1]

- Sonicate the Buffer: Pre-warm the ACSF to 30°C and sonicate during the addition of the drug.
- Check pH: Ensure your ACSF is properly oxygenated (bubbled with carbogen) and pH is 7. [1]4. Acidic shifts can force precipitation.[1]

## Q2: Can I use **UBP512** to block Kainate receptors?

Answer:No. **UBP512** is an NMDA receptor modulator.[1]

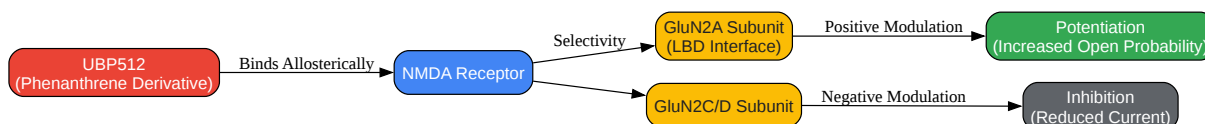
- For GluK1 (GluR5) antagonism, use UBP302 or UBP310.[1]
- Using **UBP512** will potentiate GluN2A-containing NMDA receptors, potentially confounding your excitability data.[1]

## Q3: The solution turned yellow. Is it degraded?

Answer: Not necessarily.[1] Phenanthrene derivatives often exhibit a yellow tint in solution, especially at higher concentrations or alkaline pH.[1] However, if the color shifts to dark brown or orange, oxidation may have occurred.[1] Always prepare fresh for critical in vivo experiments.

## Mechanism of Action Diagram

Understanding the specific binding mode helps explain why **UBP512** requires specific handling (it binds to the LBD interface).[1]



[Click to download full resolution via product page](#)

Caption: **UBP512** acts as a bidirectional modulator depending on the specific NMDA receptor subunit composition.[1]

## References

- Costa, B. M., et al. (2010).[1] "A novel family of negative and positive allosteric modulators of NMDA receptors." [1] *Journal of Pharmacology and Experimental Therapeutics*.
- Irvine, M. W., et al. (2012).[1] "Pharmacological modulation of NMDA receptor activity and the advent of negative and positive allosteric modulators." [2] *Neurochemistry International*. [1]
- MedKoo Biosciences. "**UBP512** Product Datasheet & Physical Properties."
- Tocris Bioscience (Standard Protocols). "Solubility & Stock Solution Preparation Guidelines."

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. [CAS 837-45-6: phenanthrene-9-carboxylic acid | CymitQuimica \[cymitquimica.com\]](#)
- 2. [Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Support Center: UBP512 Handling & Formulation Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611533/docs#technical-support-center-ubp512-handling-formulation-guide\]](https://www.benchchem.com/product/b611533/docs#technical-support-center-ubp512-handling-formulation-guide)

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)